Carboxylic Acid pKa Depression vs. Non-Fluorinated Analog
The β-trifluoromethyl group substantially acidifies the carboxylic acid moiety relative to the non-fluorinated Cbz-β-amino acid analog. For the free amino acid form (3-amino-4,4,4-trifluorobutanoic acid), the carboxylic acid pKa is 2.97 (calculated, JChem) [1], compared with a carboxylic acid pKa of 4.22 for (3S)-3-aminobutanoic acid [2] and 3.67 ± 0.12 for DL-3-aminobutanoic acid . The amino group pKa exhibits an even larger shift: from approximately 10.14 for non-fluorinated 3-aminobutanoic acid to 5.83 for the CF₃-substituted analog . This pKa depression of 1.0–1.2 units (carboxyl) and 4.3 units (amino) is consistent with the well-established electron-withdrawing effect of the trifluoromethyl group, characterized by Walborsky and Lang as lowering amino group pKa by 1.6–4.3 units depending on substitution pattern [3].
ΔpKa amino −4.3
| Evidence Dimension | Carboxylic acid pKa (acid strength) |
|---|---|
| Target Compound Data | pKa (carboxyl) ≈ 2.97; pKa (amino) ≈ 5.83 |
| Comparator Or Baseline | Non-fluorinated 3-aminobutanoic acid: pKa (carboxyl) = 4.22 [(S)-enantiomer, Chembase]; 3.67 ± 0.12 [DL, ChemicalBook]; pKa (amino) = 10.14 [ChemicalBook] |
| Quantified Difference | ΔpKa (carboxyl) ≈ −1.0 to −1.25; ΔpKa (amino) ≈ −4.3 |
| Conditions | Calculated pKa values (JChem) at 25°C in aqueous solution; experimental pKa from literature (Walborsky & Lang, 1956) |
Why This Matters
The lower carboxyl pKa shifts the isoelectric point and ionization profile, directly affecting aqueous solubility, extraction behavior, and the pH window for optimal amide coupling—parameters that directly impact synthetic yield and reproducibility in peptide synthesis workflows.
- [1] Chembase. (3S)-3-amino-4,4,4-trifluorobutanoic acid, Molecule ID 813783. Acid pKa = 2.9699633 (JChem calculated). View Source
- [2] Chembase. (3S)-3-aminobutanoic acid, Molecule ID comparison. Acid pKa = 4.217343 (JChem calculated). View Source
- [3] Walborsky, H. M.; Lang, J. H. Effects of the Trifluoromethyl Group. IV. The pK's of ι-Trifluoromethyl Amino Acids. J. Am. Chem. Soc. 1956, 78 (17), 4314–4316. View Source
